molecular formula C13H26N2O4 B13110623 2,2-Dibutyl-1,3-propanediol dicarbamate CAS No. 25451-44-9

2,2-Dibutyl-1,3-propanediol dicarbamate

Cat. No.: B13110623
CAS No.: 25451-44-9
M. Wt: 274.36 g/mol
InChI Key: JIZPWHWFDXWYMF-UHFFFAOYSA-N
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Description

2,2-Dibutylpropane-1,3-diyldicarbamate is an organic compound with the molecular formula C11H24N2O4 It belongs to the class of carbamate esters, which are esters of carbamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dibutylpropane-1,3-diyldicarbamate typically involves the reaction of 2,2-Dibutyl-1,3-propanediol with carbamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The reaction proceeds as follows:

2,2-Dibutyl-1,3-propanediol+Carbamoyl chloride2,2-Dibutylpropane-1,3-diyldicarbamate+HCl\text{2,2-Dibutyl-1,3-propanediol} + \text{Carbamoyl chloride} \rightarrow \text{2,2-Dibutylpropane-1,3-diyldicarbamate} + \text{HCl} 2,2-Dibutyl-1,3-propanediol+Carbamoyl chloride→2,2-Dibutylpropane-1,3-diyldicarbamate+HCl

Industrial Production Methods

On an industrial scale, the production of 2,2-Dibutylpropane-1,3-diyldicarbamate can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control of reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibutylpropane-1,3-diyldicarbamate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 2,2-Dibutyl-1,3-propanediol and carbamic acid.

    Oxidation: It can be oxidized using strong oxidizing agents to form corresponding carbonyl compounds.

    Substitution: It can undergo nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

    Hydrolysis: 2,2-Dibutyl-1,3-propanediol and carbamic acid.

    Oxidation: Corresponding carbonyl compounds.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

2,2-Dibutylpropane-1,3-diyldicarbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.

    Biology: Investigated for its potential as a protective agent for enzymes and proteins.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of polymers and coatings due to its ability to form stable films.

Mechanism of Action

The mechanism of action of 2,2-Dibutylpropane-1,3-diyldicarbamate involves its interaction with molecular targets such as enzymes and proteins. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylpropane-1,3-diyldicarbamate: Similar structure but with methyl groups instead of butyl groups.

    2,2-Diethylpropane-1,3-diyldicarbamate: Similar structure but with ethyl groups instead of butyl groups.

Uniqueness

2,2-Dibutylpropane-1,3-diyldicarbamate is unique due to its longer butyl chains, which can influence its solubility, reactivity, and interactions with other molecules. This makes it particularly useful in applications where longer alkyl chains are advantageous, such as in the formation of hydrophobic coatings or in drug delivery systems where longer chains can enhance the stability and bioavailability of the drug.

Properties

CAS No.

25451-44-9

Molecular Formula

C13H26N2O4

Molecular Weight

274.36 g/mol

IUPAC Name

[2-butyl-2-(carbamoyloxymethyl)hexyl] carbamate

InChI

InChI=1S/C13H26N2O4/c1-3-5-7-13(8-6-4-2,9-18-11(14)16)10-19-12(15)17/h3-10H2,1-2H3,(H2,14,16)(H2,15,17)

InChI Key

JIZPWHWFDXWYMF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCC)(COC(=O)N)COC(=O)N

Origin of Product

United States

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